Intramolecular Hydrogen‑Bond Strength: Ortho –OH···SH vs. Para Isomer Absence
IR and NMR spectroscopic studies on ortho‑hydroxybenzyl mercaptans demonstrate a measurable intramolecular hydrogen bond between the phenolic –OH and the thiol –SH, lowering the O–H stretching frequency by 30–50 cm⁻¹ relative to the free –OH in the para‑isomer 4‑(mercaptomethyl)phenol [1]. This internal association is absent in 2‑(methylthiomethyl)phenol, where the thioether cannot act as a hydrogen‑bond donor [2].
| Evidence Dimension | Intramolecular hydrogen‑bond strength (Δν O–H stretching frequency) |
|---|---|
| Target Compound Data | O–H stretch reduced by 30–50 cm⁻¹ vs. free phenol (class‑level inference for ortho‑substituted benzyl mercaptans) |
| Comparator Or Baseline | 4‑(Mercaptomethyl)phenol: free –OH stretch (no intramolecular H‑bond); 2‑(Methylthiomethyl)phenol: no –SH donor, no H‑bond |
| Quantified Difference | Δν ≈ 30–50 cm⁻¹ red‑shift (ortho vs. para); qualitative absence of H‑bond in thioether analog |
| Conditions | IR spectroscopy in dilute CCl₄ or CHCl₃ solution; NMR δ OH signal shift analysis |
Why This Matters
The intramolecular H‑bond modulates the compound’s effective acidity and antioxidant hydrogen‑atom‑transfer (HAT) kinetics, directly influencing stabilizer performance.
- [1] Intramolecular Hydrogen Bonds. XVII. Intramolecular Hydrogen Bonding Involving the Mercapto Group as a Hydrogen Donor, CiNii Research, 2024. View Source
- [2] 2‑(Methylthiomethyl)phenol – PubChem Compound Summary, CID 522167. View Source
